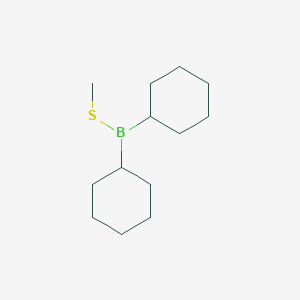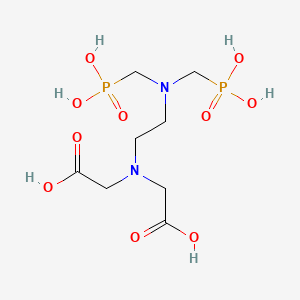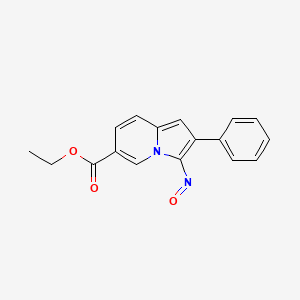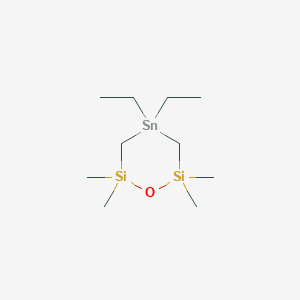![molecular formula C14H12N2O6 B14611843 Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- CAS No. 57693-46-6](/img/structure/B14611843.png)
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is a complex organic compound characterized by its phenolic structure with multiple nitro and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- typically involves nitration reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The specific conditions and reagents used can vary, but the process generally requires careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and hydroxyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones.
Aplicaciones Científicas De Investigación
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- exerts its effects involves interactions with various molecular targets and pathways. The presence of nitro and hydroxyl groups allows it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
2-Methyl-5-nitrophenol: Another phenolic compound with a similar structure but different substitution pattern.
Phenol, 4-[2-(methylamino)ethyl]-: A compound with a phenolic structure and an aminoethyl group.
Uniqueness
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
57693-46-6 |
|---|---|
Fórmula molecular |
C14H12N2O6 |
Peso molecular |
304.25 g/mol |
Nombre IUPAC |
4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-9(6-12(14(8)18)16(21)22)5-10-7-11(15(19)20)2-3-13(10)17/h2-4,6-7,17-18H,5H2,1H3 |
Clave InChI |
AWOWBMZKSIKLDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)








